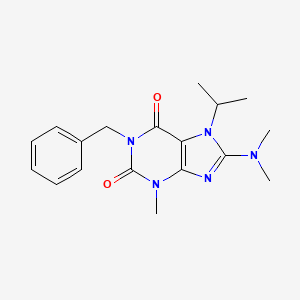

1-benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

1-Benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine class of molecules Purines are heterocyclic aromatic organic compounds, fundamental to the biochemistry of life

Properties

IUPAC Name |

1-benzyl-8-(dimethylamino)-3-methyl-7-propan-2-ylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-12(2)23-14-15(19-17(23)20(3)4)21(5)18(25)22(16(14)24)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMORCRQMJIWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione can be synthesized through a multi-step process:

Starting Material: : The synthesis typically begins with the appropriate purine precursor.

N-Alkylation: : Introducing the benzyl group to the purine nucleus through an N-alkylation reaction.

Dimethylation: : Incorporating the dimethylamino functionality through methylation steps.

Isopropylation: : Adding the isopropyl group to complete the molecular structure.

The reaction conditions often involve controlled temperatures, specific catalysts, and solvents that ensure the stability of intermediates and final products.

Industrial Production Methods

For large-scale production, these reactions can be optimized:

Reactor Design: : Using continuous flow reactors can enhance the efficiency and yield.

Catalyst Selection: : Employing heterogeneous catalysts that can be easily separated and reused.

Process Optimization: : Streamlining steps to minimize energy consumption and waste generation.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, such as:

Oxidation: : It can be oxidized to form different oxidized purine derivatives.

Reduction: : It can be reduced under hydrogenation conditions to remove certain functional groups.

Substitution: : Various substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide or other strong oxidizing agents.

Reduction: : Hydrogen gas with a palladium or platinum catalyst.

Substitution: : Organic halides or other electrophiles in the presence of a base.

Major Products

The major products formed depend on the reaction pathway:

Oxidized Derivatives: : Such as carboxylic acids or ketones.

Reduced Products: : Such as alkanes or amines.

Substituted Products: : Such as halogenated purines or new amide linkages.

Scientific Research Applications

1-Benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione finds applications in various fields:

Chemistry: : As a building block for synthesizing other complex molecules.

Biology: : Investigating the interactions with biological macromolecules, like DNA and RNA.

Medicine: : Potential pharmaceutical applications, possibly in the realm of antiviral or anticancer drugs.

Industry: : Used in the design of novel materials with unique electronic or photonic properties.

Mechanism of Action

The mechanism by which 1-benzyl-8-(dimethylamino)-7-isopropyl-3-methyl-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with molecular targets:

Molecular Targets: : Enzymes involved in nucleic acid metabolism, receptors, or other signaling molecules.

Pathways: : Modulating pathways involved in cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

Caffeine: : A well-known purine derivative with stimulant properties.

Theophylline: : Another purine that is used to treat respiratory diseases.

Adenine: : A fundamental component of nucleic acids.

Uniqueness

There you have it! Now, what do you find particularly intriguing about this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.